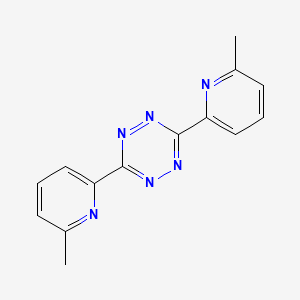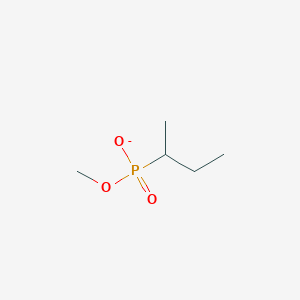
Methyl butan-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl butan-2-ylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl butan-2-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . Another method includes the use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent, enabling the synthesis of β-ketophosphonates from pentafluorophenyl esters .
Industrial Production Methods
Industrial production of phosphonates often involves high-throughput synthesis and mechanochemical synthesis. These methods are designed to be cleaner and more efficient, promoting the synthesis of porous metal phosphonates and phosphinates .
Chemical Reactions Analysis
Types of Reactions
Methyl butan-2-ylphosphonate undergoes various types of reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate to its corresponding oxide.
Reduction: Reduction reactions can be carried out using reducing agents to yield phosphine derivatives.
Substitution: Substitution reactions often involve the replacement of one group with another, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases. Conditions often involve visible-light illumination, microwave irradiation, or the use of specific catalysts like Pd(PPh3)4 .
Major Products
The major products formed from these reactions include aryl phosphonates, β-ketophosphonates, and phosphine derivatives .
Scientific Research Applications
Methyl butan-2-ylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl butan-2-ylphosphonate exerts its effects involves its stable C—P bond, which resists decomposition. This stability allows it to interact with various molecular targets and pathways, particularly in biological systems where it can inhibit specific enzymes or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the stable C—P bond but differ in their functional groups and specific applications.
Uniqueness
Methyl butan-2-ylphosphonate is unique due to its specific structure and the stability of its C—P bond, which makes it highly resistant to decomposition. This property is particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Properties
CAS No. |
922550-88-7 |
|---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
butan-2-yl(methoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-4-5(2)9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1 |
InChI Key |
ZZOSJOXKTXMAGT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)P(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


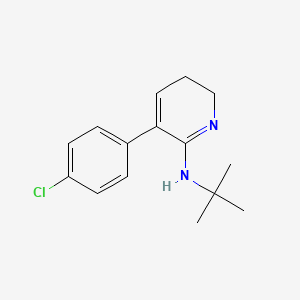
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)
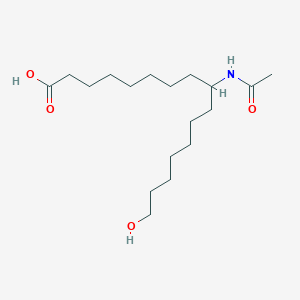
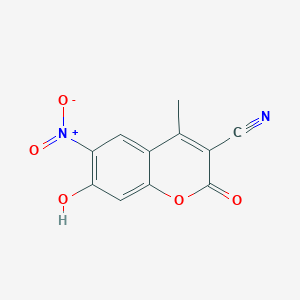
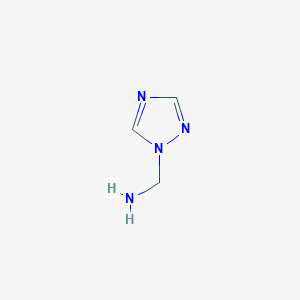
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

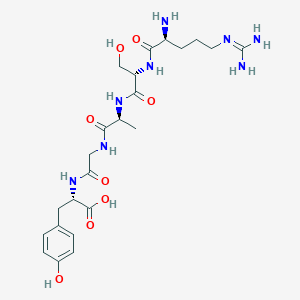
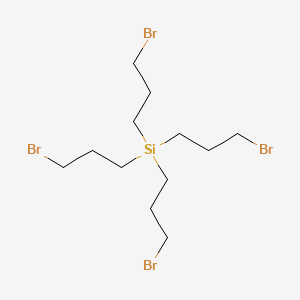
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
